

# physical and chemical properties of 2,3-Dimethyl-1-butene

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## Compound of Interest

Compound Name: 2,3-Dimethyl-1-butene

Cat. No.: B117154

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An In-depth Technical Guide to the Physical and Chemical Properties of **2,3-Dimethyl-1-butene**

## Abstract

This document provides a comprehensive technical overview of **2,3-Dimethyl-1-butene** (CAS No. 563-78-0), a branched-chain alkene. It details the compound's physical, chemical, and spectroscopic properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide includes structured data tables for easy reference, a detailed experimental protocol for its synthesis, and diagrams illustrating key reaction mechanisms and workflows.

## Introduction

**2,3-Dimethyl-1-butene**, with the chemical formula  $C_6H_{12}$ , is a colorless, highly flammable liquid.<sup>[1][2]</sup> It is a branched alkene belonging to the hexene isomer group. Structurally, it features a terminal double bond and two methyl groups on adjacent carbons (C2 and C3). This compound serves as an important intermediate in the synthesis of fine chemicals, including fragrances and pharmaceuticals, and has been used in studies investigating the mechanisms of rubber vulcanization.<sup>[3][4][5]</sup> Its unique structure influences its reactivity, particularly in electrophilic addition reactions where carbocation stability and potential rearrangements are key factors.

## Physical and Thermochemical Properties

The physical and thermochemical data for **2,3-Dimethyl-1-butene** are summarized below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> [1]
Molecular Weight	84.16 g/mol [6][7]
Appearance	Clear, colorless to light yellow liquid[3][5][7]
Density	0.68 g/mL at 25 °C[1][6]
Boiling Point	55.6 - 57 °C[7][8]
Melting Point	-158 °C to -157 °C[6][7][8]
Flash Point	-18 °C (-0.4 °F) - closed cup[6][8]
Refractive Index (n <sub>20/D</sub> )	1.389 - 1.391[6][8]
Vapor Pressure	412 mmHg at 37.7 °C[6]; 252 mmHg[2]
Water Solubility	<0.1 g/L at 20 °C[5][7]
LogP (Octanol/Water)	3.27[7]
Heat of Vaporization	27.42 kJ/mol at 55.6 °C[9]
Ionization Energy	9.07 eV[9]
Critical Temperature	217 °C (490.15 K)[10][11]
Critical Pressure	30.0 atm[10][11]

## Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of **2,3-Dimethyl-1-butene**. Key spectral features are summarized in the following table.

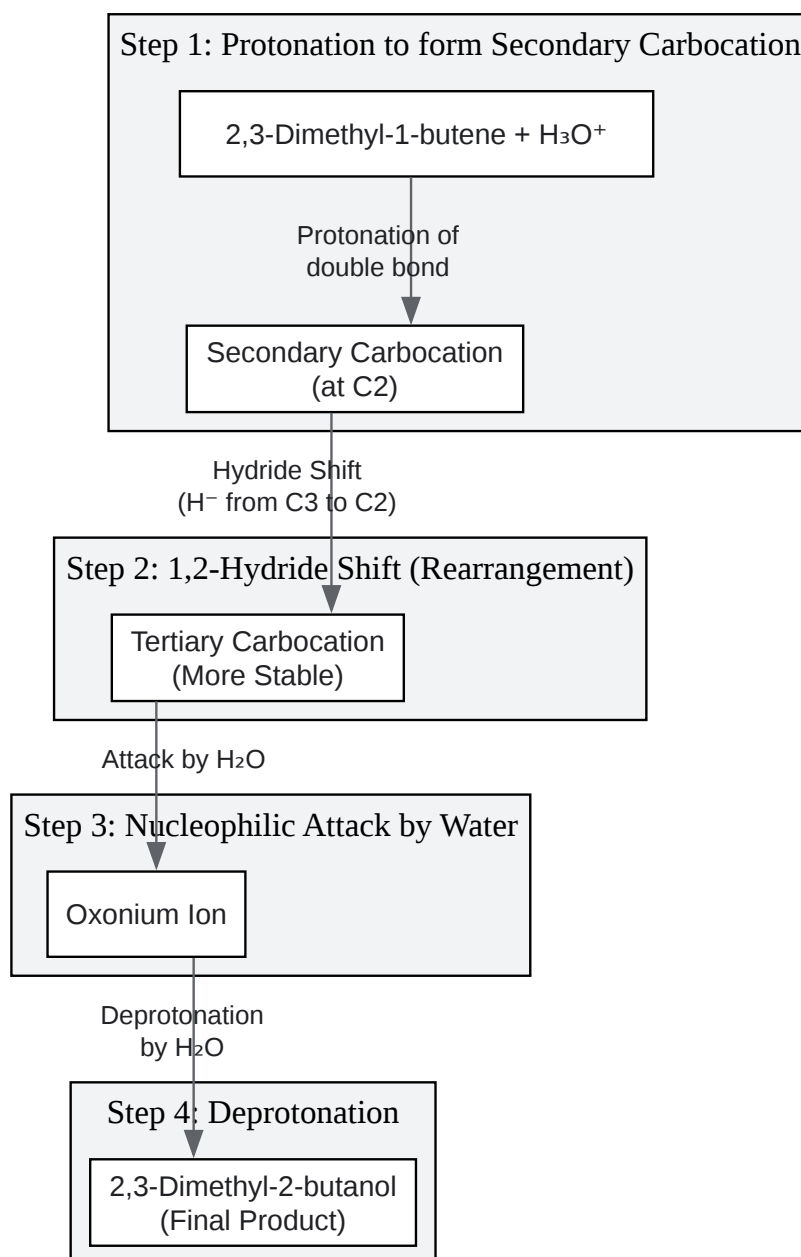
Spectroscopy Type	Key Features and Data
$^1\text{H}$ NMR	A spectrum is available from ChemicalBook with the following assignments: $\delta$ 4.66 (s, 2H, $=\text{CH}_2$ ), 2.245 (septet, 1H, $-\text{CH}-$ ), 1.703 (s, 3H, $=\text{C}-\text{CH}_3$ ), 1.023 (d, 6H, $-\text{CH}(\text{CH}_3)_2$ ). $J(\text{B},\text{D})=6.8\text{Hz}$ . <a href="#">[12]</a>
$^{13}\text{C}$ NMR	Spectral data is available through various databases, providing characteristic shifts for the $\text{sp}^2$ carbons of the double bond and the $\text{sp}^3$ carbons of the methyl and isopropyl groups. <a href="#">[12]</a>
IR Spectroscopy	The NIST Chemistry WebBook provides a gas-phase IR spectrum. <a href="#">[13]</a> Key absorptions include C-H stretching from the alkyl and vinyl groups, and the C=C stretching of the terminal double bond.
Mass Spectrometry	The NIST WebBook shows the electron ionization mass spectrum, which is useful for determining the molecular weight and fragmentation pattern. <a href="#">[14]</a>

## Chemical Properties and Reactivity

As an alkene, **2,3-Dimethyl-1-butene**'s chemistry is dominated by the reactivity of its carbon-carbon double bond. It readily undergoes electrophilic addition reactions. A notable characteristic of its reactions is the potential for carbocation rearrangement.

When an electrophile ( $\text{E}^+$ ) adds to the terminal carbon ( $\text{C1}$ ), it forms a secondary carbocation at  $\text{C2}$ . This secondary carbocation can undergo a 1,2-hydride shift from the adjacent tertiary carbon ( $\text{C3}$ ) to form a more stable tertiary carbocation. The subsequent attack by a nucleophile ( $\text{Nu}^-$ ) primarily occurs at this rearranged tertiary position, leading to the Markovnikov product, but with a rearranged carbon skeleton.

This mechanism is illustrated below for the acid-catalyzed hydration, which yields 2,3-dimethyl-2-butanol as the major product instead of the expected 2,3-dimethyl-1-butanol.



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Caption: Mechanism of acid-catalyzed hydration of **2,3-Dimethyl-1-butene**.

## Experimental Protocols

## Synthesis of 2,3-Dimethyl-1-butene via Propylene Dimerization

This protocol describes the synthesis of **2,3-Dimethyl-1-butene** using a heterogeneous catalyst, as adapted from patent literature.<sup>[15]</sup> The method involves the dimerization of propylene in an autoclave.

### Materials:

- 5% Ni-5% Co/ZSM-5 catalyst
- Toluene (solvent)
- Trioctyl phosphite
- Diethylaluminum chloride
- Propylene gas
- Nitrogen gas (for inert atmosphere)

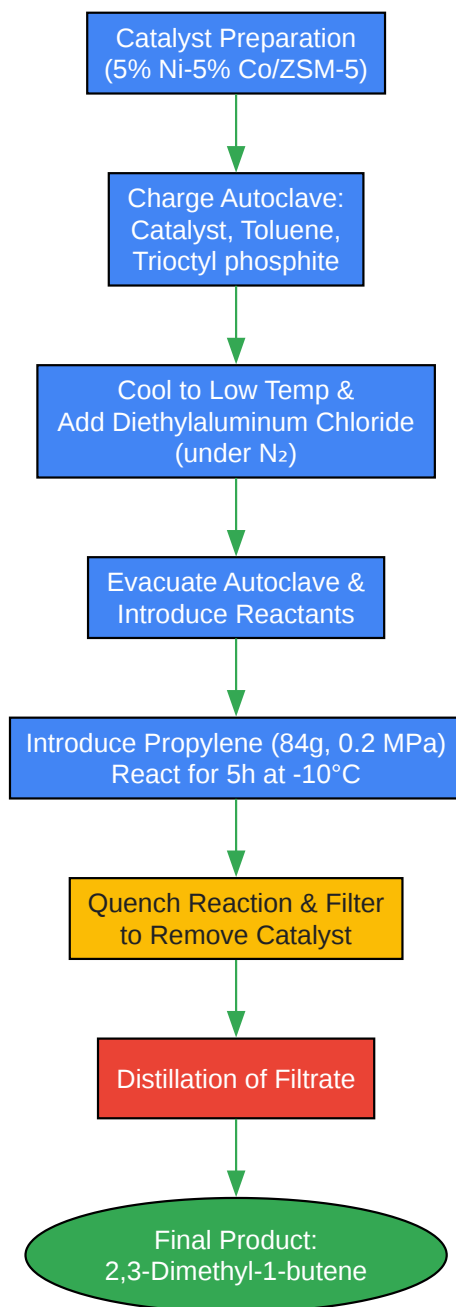
### Catalyst Preparation:

- Activate 10 g of ZSM-5 molecular sieve.
- Impregnate the sieve with a solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate in nitric acid.
- Filter, wash with water, roast, and reduce the material.
- Obtain the final 5% Ni-5% Co/ZSM-5 catalyst via vacuum distillation.

### Procedure:

- Feeding: Add 7 g of the prepared catalyst to 140 g of toluene in an autoclave. Add 7 g of trioctyl phosphite and mix. Cool the mixture in a low-temperature tank. Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride. Evacuate the autoclave to -0.01 MPa and introduce the material under negative pressure.

- Propylene Introduction: Cool the autoclave to -10 °C using a cooling medium. Intermittently introduce 84 g of propylene gas, maintaining a pressure of 0.2 MPa.
- Reaction: Allow the reaction to proceed for 5 hours at -10 °C.
- Quenching & Filtration: Terminate and quench the reaction. Recover the reaction solution by filtration to remove the catalyst.
- Purification: Separate the final product via distillation to obtain **2,3-Dimethyl-1-butene**. The reported yield is 90% with a selectivity of 91.5%.[\[15\]](#)



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Caption: Experimental workflow for the synthesis of **2,3-Dimethyl-1-butene**.

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